![molecular formula C21H14Br2N4O2S2 B185711 1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone CAS No. 3434-10-4](/img/structure/B185711.png)
1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone is a chemical compound that belongs to the class of imidazo[4,5-d]pyridazines. This compound has gained significant attention from the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone is not fully understood. However, it has been suggested that it may work by inhibiting specific enzymes or proteins that are involved in the growth of cancer cells, inflammation, and pain. It may also work by modulating specific signaling pathways that are involved in the development of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, it has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone in lab experiments is its potential applications in various research fields. It has been found to have anticancer, anti-inflammatory, analgesic, and neuroprotective properties, which make it a promising compound for further research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research on 1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone. One direction is to further investigate its anticancer properties and determine its efficacy in vivo. Another direction is to study its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it may be beneficial to investigate its potential use as a drug delivery system, as it has been found to have good solubility and stability.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone involves the reaction of 4-bromobenzaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by the reaction with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-mercaptoimidazo[4,5-d]pyridazine in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone has been found to have potential applications in various research fields. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and analgesic properties, as it has been found to reduce inflammation and pain. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective properties.
Propiedades
Número CAS |
3434-10-4 |
|---|---|
Nombre del producto |
1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone |
Fórmula molecular |
C21H14Br2N4O2S2 |
Peso molecular |
578.3 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C21H14Br2N4O2S2/c22-14-5-1-12(2-6-14)16(28)9-30-20-18-19(25-11-24-18)21(27-26-20)31-10-17(29)13-3-7-15(23)8-4-13/h1-8,11H,9-10H2,(H,24,25) |
Clave InChI |
RJFIMUJKAWDEPE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(C3=C2NC=N3)SCC(=O)C4=CC=C(C=C4)Br)Br |
SMILES canónico |
C1=CC(=CC=C1C(=O)CSC2=NN=C(C3=C2NC=N3)SCC(=O)C4=CC=C(C=C4)Br)Br |
Otros números CAS |
3434-10-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



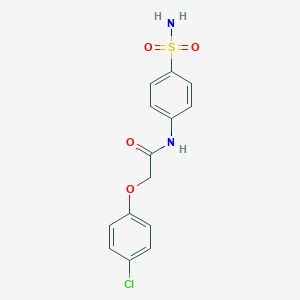
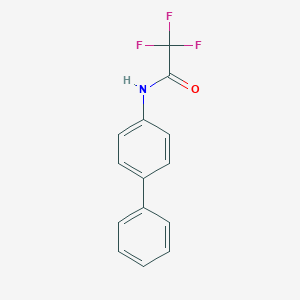
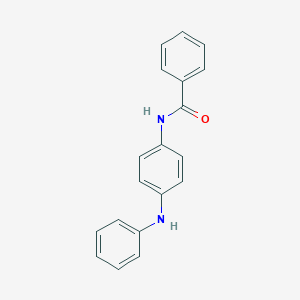
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)
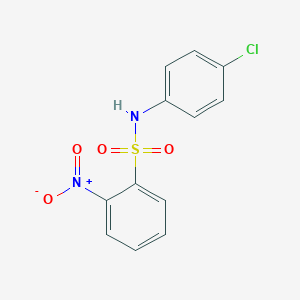

![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)
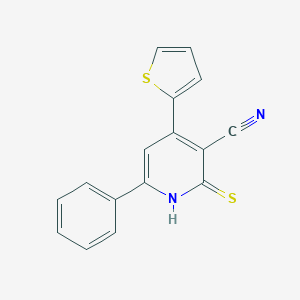
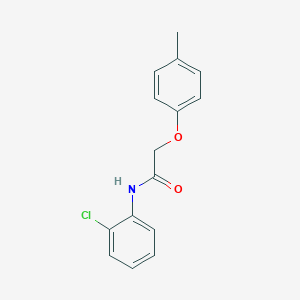
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
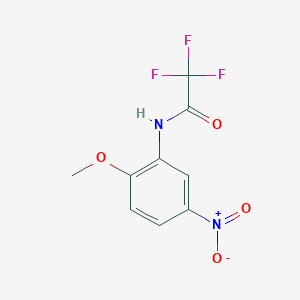
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
